2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Beschreibung
This compound is a piperazine-based small molecule featuring a 3,5-dimethylisoxazole moiety linked via an ethanone bridge to a 3-methoxyphenyl-substituted piperazine. Its structural framework is characteristic of ligands targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to the arylpiperazine pharmacophore . The 3-methoxy group on the phenyl ring may modulate receptor affinity and selectivity, while the isoxazole ring contributes to metabolic stability and lipophilicity .
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-17(14(2)24-19-13)12-18(22)21-9-7-20(8-10-21)15-5-4-6-16(11-15)23-3/h4-6,11H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLCZAQBQHOGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Pharmacological Profiles
The following compounds share the core structure of an arylpiperazine-ethanone-isoxazole scaffold but differ in substituents, leading to distinct biological and physicochemical properties:
Substituent Effects on Receptor Binding
- Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : The fluorine atom in the 4-fluorophenyl analogue () enhances binding to serotonin receptors (e.g., 5-HT₁A) due to its electron-withdrawing nature, which stabilizes π-π interactions in hydrophobic receptor pockets .
- Electron-Donating Groups (e.g., 3-Methoxyphenyl vs. 4-Methoxyphenyl) : The target compound’s 3-methoxy group may confer lower affinity for dopamine D₂ receptors compared to 4-methoxy derivatives, as steric hindrance at the 3-position disrupts optimal receptor alignment .
- These compounds often show antagonistic activity at adrenergic receptors rather than serotonin/dopamine receptors .
Quantitative Structure-Activity Relationship (QSAR) Insights
A study of biphenyl-arylpiperazine derivatives () revealed that:
- QPlogBB (Predicted Brain/Blood Partition Coefficient) : Compounds with higher QPlogBB values (e.g., fluorinated or methoxylated derivatives) correlate with enhanced antidopaminergic activity, suggesting better CNS penetration .
- Electron Affinity (EA) : Higher EA values (e.g., in fluorophenyl analogues) correlate with stronger 5-HT₂A receptor antagonism, a desirable trait in atypical antipsychotics .
Metabolic and Pharmacokinetic Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
